molecular formula C10H10F3NO2 B12225080 2H-1-Benzopyran-4-ol, 6-amino-3,4-dihydro-2-(trifluoromethyl)-

2H-1-Benzopyran-4-ol, 6-amino-3,4-dihydro-2-(trifluoromethyl)-

Cat. No.: B12225080
M. Wt: 233.19 g/mol
InChI Key: IALWDZNGRXLZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol is a chiral compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a trifluoromethyl group and an amino group in the structure suggests that this compound may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chroman derivative.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as nucleophilic substitution or electrophilic trifluoromethylation.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2{S},4{S})-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting properties due to its chiral nature and functional groups, making it a candidate for studying enzyme interactions and other biological processes.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of (2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2{S},4{S})-6-amino-2-methylchroman-4-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

The presence of the trifluoromethyl group in (2{S},4{S})-6-amino-2-(trifluoromethyl)chroman-4-ol makes it unique, as this group can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

6-amino-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-3,7,9,15H,4,14H2

InChI Key

IALWDZNGRXLZEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)N)OC1C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.